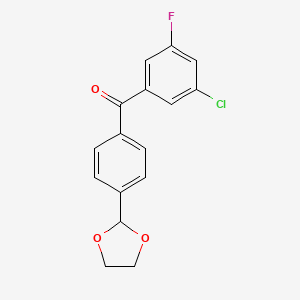

3-Chloro-4'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone

Description

3-Chloro-4'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone (CAS: 898759-40-5, Molecular Formula: C₁₆H₁₂ClFO₃) is a benzophenone derivative featuring a chloro substituent at the 3-position, a fluoro group at the 5-position, and a 1,3-dioxolane ring attached to the 4'-position of the benzophenone core. The dioxolane moiety enhances polarity and solubility in polar solvents, while the halogen substituents influence electronic properties and steric interactions.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-7-12(8-14(18)9-13)15(19)10-1-3-11(4-2-10)16-20-5-6-21-16/h1-4,7-9,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYWADDUSFATPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645130 | |

| Record name | (3-Chloro-5-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-62-8 | |

| Record name | (3-Chloro-5-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Substituents: The chloro and fluorine substituents are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as elemental fluorine or hydrogen fluoride.

Formation of the 1,3-Dioxolane Ring: The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction. This can be achieved by reacting the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 3-Chloro-4’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluorine substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

3-Chloro-4’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone (CAS: 898759-40-5)

- Substituents : Chloro (2-position), fluoro (4-position), dioxolane (3'-position).

- Key Differences: The shifted chloro and fluoro groups alter electronic distribution.

- Applications : Similar to the target compound but with distinct solubility profiles due to substituent positioning.

3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluorobenzophenone

- Substituents : Dioxolane at 3'-position instead of 4'.

- Key Differences : The dioxolane’s position influences π-π stacking and hydrogen bonding in crystalline states. Computational studies (e.g., DFT) suggest differences in dipole moments and bioavailability .

3-Chloro-4'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone

- Substituents : Fluoro at 4-position.

- Key Differences: The 4-fluoro group may enhance intermolecular halogen bonding compared to the 5-fluoro analog, impacting thermal stability and crystallinity.

Heteroatom-Modified Analogs

3-Chloro-4'-(4-methylpiperazinomethyl)-5-fluorobenzophenone

- Substituents: 4-methylpiperazinomethyl group at 4'-position.

- This modification is advantageous in drug design for improving pharmacokinetics .

4-Chloro-2-fluoro-4'-(4-methylpiperazinomethyl)benzophenone

- Substituents : Chloro at 4-position, fluoro at 2-position.

Quantum Chemical and Spectroscopic Comparisons

- Electronic Properties : The target compound’s 5-fluoro and 3-chloro substituents create a dipole moment distinct from isomers. DFT calculations (as applied in ) predict stronger electron-withdrawing effects compared to 4-fluoro analogs, influencing charge transfer in photoactive applications .

- NMR Shifts : The ¹H and ¹³C NMR spectra of positional isomers vary significantly due to deshielding effects from halogen and dioxolane groups. For example, the 3'-dioxolane isomer () shows upfield shifts for aromatic protons adjacent to the dioxolane ring .

Crystallographic and Stability Analysis

- Crystal Packing : The target compound’s crystal structure, solved using SHELX programs (e.g., SHELXL), reveals intermolecular C–H···O interactions between the dioxolane oxygen and aromatic hydrogens. In contrast, 4-fluoro isomers exhibit halogen···π interactions .

- Enantiomorph-Polarity : While the target compound lacks chirality, analogs with asymmetric substituents (e.g., ’s piperazine derivatives) require Flack parameter analysis to resolve enantiomeric ambiguity .

Comparative Data Table

| Compound Name | Substituent Positions | Molecular Formula | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| 3-Chloro-4'-(1,3-dioxolan-2-yl)-5-fluoro | Cl (3), F (5), dioxolane (4') | C₁₆H₁₂ClFO₃ | Moderate | Drug intermediates, resins |

| 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluoro | Cl (2), F (4), dioxolane (3') | C₁₆H₁₂ClFO₃ | High | Discontinued (stability?) |

| 3-Chloro-4'-(4-methylpiperazinomethyl)-5-fluoro | Cl (3), F (5), piperazine (4') | C₁₉H₂₀ClFN₂O | High | CNS-targeting drugs |

| 3-Chloro-3'-(1,3-dioxolan-2-yl)-5-fluoro | Cl (3), F (5), dioxolane (3') | C₁₆H₁₂ClFO₃ | Low | Specialty chemicals |

Data synthesized from

Biological Activity

3-Chloro-4'-(1,3-dioxolan-2-YL)-5-fluorobenzophenone is a compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This compound features a dioxolane moiety, which has been associated with various pharmacological effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

- Molecular Formula : C16H13ClO3

- CAS Number : 24726718

- Molar Mass : 306.72 g/mol

The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antifungal properties. The presence of the dioxolane ring is significant as it enhances the compound's interaction with biological targets.

Antibacterial Activity

A study on similar dioxolane derivatives indicated that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial effects against various strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis

- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 625–1250 |

| 2 | S. epidermidis | 500 |

| 3 | P. aeruginosa | 250 |

| 4 | E. faecalis | 625 |

These findings suggest that modifications to the benzophenone structure can significantly influence antibacterial potency.

Antifungal Activity

The antifungal properties of the compound were also explored, particularly against Candida albicans. Results indicated that several synthesized dioxolane derivatives showed significant antifungal activity, with some compounds achieving high efficacy.

| Compound | Fungus | Activity |

|---|---|---|

| A | C. albicans | Strong |

| B | C. albicans | Moderate |

| C | C. albicans | Weak |

Case Studies and Research Findings

In a comparative study of enantiomeric versus racemic forms of dioxolane derivatives, it was found that certain stereoisomers exhibited enhanced biological activities compared to their racemic counterparts. This highlights the importance of stereochemistry in the design of effective antimicrobial agents.

Study Example

A research article published in 2011 synthesized several new dioxolanes and evaluated their biological activities. The results demonstrated that:

- Compounds with ether or ester groups at specific positions on the dioxolane ring exhibited significant antibacterial and antifungal activities.

- The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.